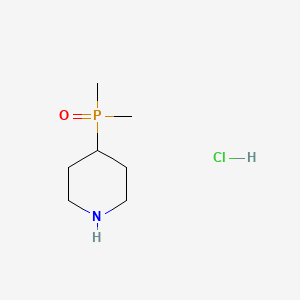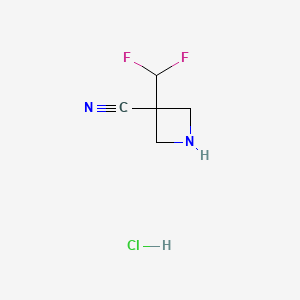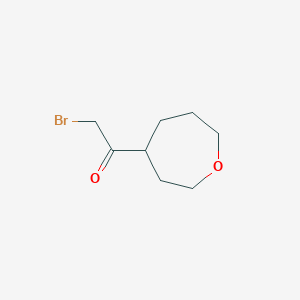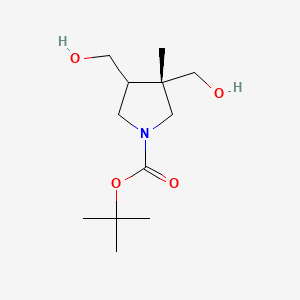
1-(Difluoromethoxy)-4-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-iodonaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and an iodine atom
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of 4-iodonaphthol with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability.
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate or sodium borohydride are often used in these reactions.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents, such as Suzuki or Heck coupling, to form new carbon-carbon bonds. Palladium catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized naphthalene derivatives with diverse chemical properties.
Scientific Research Applications
1-(Difluoromethoxy)-4-iodonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-iodonaphthalene exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which facilitates various substitution and coupling reactions. In medicinal chemistry, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-iodonaphthalene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-bromonaphthalene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Difluoromethoxy)-4-chloronaphthalene:
1-(Difluoromethoxy)-4-fluoronaphthalene: Features a fluorine atom, resulting in distinct reactivity patterns and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which provides specific reactivity advantages in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H7F2IO |
|---|---|
Molecular Weight |
320.07 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
XASFQSPZIVYEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


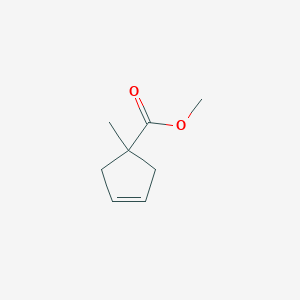
![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
